molecular formula C16H22N2O2 B1398739 1-Cbz-1,8-diazaspiro[4.5]decane CAS No. 1158750-29-8

1-Cbz-1,8-diazaspiro[4.5]decane

Cat. No.: B1398739
CAS No.: 1158750-29-8
M. Wt: 274.36 g/mol
InChI Key: UVSIDMYREVHKMO-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Motifs in Chemical Research

Spirocycles, which are ring systems where two rings are joined by a single atom, are becoming increasingly important in modern drug discovery. bldpharm.com Their inherent three-dimensional structure allows for the creation of molecules that can interact with biological targets in a more specific and effective way than flatter, more traditional molecules. tandfonline.comencyclopedia.pub This three-dimensionality is a key advantage, as it enables the development of drugs with improved properties. tandfonline.com

The rigid nature of many spirocyclic systems, particularly those with smaller rings, limits their conformational flexibility, which can lead to a better fit with the target protein. tandfonline.com This structural rigidity, combined with the ability to introduce functional groups in precise spatial orientations, makes spirocycles attractive scaffolds for medicinal chemists. encyclopedia.pubrsc.org

Furthermore, the incorporation of spirocyclic motifs can positively influence a molecule's physicochemical properties. For instance, the increased sp3 character of spirocycles is associated with better water solubility compared to aromatic systems. tandfonline.com This can also lead to improved metabolic stability and a more favorable lipophilicity profile. bldpharm.comresearchgate.net The unique shapes of spirocycles also provide an opportunity to explore new areas of chemical space, which is crucial for developing novel therapeutics and securing intellectual property. rsc.orgresearchgate.net

The presence of spirocyclic structures in numerous natural products with biological activity underscores their significance. tandfonline.comnih.gov Many natural products containing spiro-fused rings have been found to exhibit a range of biological activities, including anticancer, antidepressant, and antiviral properties. researchgate.net

Role of Diazaspiro[4.5]decane Systems as Privileged Scaffolds in Organic Chemistry

Among the various spirocyclic systems, diazaspiro[4.5]decane scaffolds have emerged as "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. nih.gov The diazepine (B8756704) ring system, a key component of some diazaspiro[4.5]decanes, is a well-established privileged scaffold found in numerous approved drugs. nih.gov

The versatility of the diazaspiro[4.5]decane framework allows for the synthesis of a wide range of derivatives with diverse biological activities. For example, various 2,8-diazaspiro[4.5]decane compounds have been investigated as inhibitors of LATS1/2, a key enzyme in certain signaling pathways. wipo.int Additionally, derivatives of 1,8-diazaspiro[4.5]decane-2,4-dione have shown promise as pesticides. google.com

The synthesis of diazaspiro[4.5]decane scaffolds has been an active area of research, with various methods being developed to construct these complex ring systems. nih.govrsc.org These synthetic strategies often involve domino reactions or multi-component reactions to efficiently build the spirocyclic core. rsc.org The development of efficient synthetic routes is crucial for exploring the full potential of these scaffolds in drug discovery and other applications.

Conceptual Framework of N-Protection Strategies within Spirocyclic Amine Synthesis, with Emphasis on Cbz-Protection

In the synthesis of complex molecules containing amine functionalities, such as spirocyclic amines, the use of protecting groups is often essential. Protecting groups temporarily block the reactive amine group, preventing it from interfering with other reactions in the synthetic sequence. numberanalytics.comresearchgate.net A variety of protecting groups have been developed for amines, with carbamates being one of the most widely used classes. masterorganicchemistry.com

The carboxybenzyl (Cbz) group is a versatile and widely used protecting group for amines. numberanalytics.com Introduced by Bergmann and Zervas in the 1930s for peptide synthesis, the Cbz group has become a cornerstone of modern organic synthesis. total-synthesis.com It is typically installed by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. numberanalytics.comtotal-synthesis.com This reaction forms a stable carbamate (B1207046) that effectively masks the nucleophilicity and basicity of the amine. numberanalytics.com

One of the key advantages of the Cbz group is its stability under a wide range of reaction conditions, including those involving acids and bases. total-synthesis.com This "orthogonality" to other protecting groups allows for selective deprotection at different stages of a synthesis. total-synthesis.com The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild and efficient method that involves reacting the protected amine with hydrogen gas in the presence of a palladium catalyst. masterorganicchemistry.com This process cleaves the benzylic C-O bond, releasing the free amine, toluene (B28343), and carbon dioxide.

The choice of protecting group strategy is critical in the synthesis of complex spirocyclic amines. For a molecule like 1-Cbz-1,8-diazaspiro[4.5]decane, the Cbz group serves to protect one of the nitrogen atoms while the other can be further functionalized or remains as a secondary amine. The ability to selectively protect and deprotect the different nitrogen atoms in a diazaspirocyclic system is crucial for building more complex and functionally diverse molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-13-14-5-2-1-3-6-14)18-12-4-7-16(18)8-10-17-11-9-16/h1-3,5-6,17H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSIDMYREVHKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)N(C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 1,8 Diazaspiro 4.5 Decane Core and Its N Cbz Derivatives

Construction of the Spiro[4.5]decane Framework

The assembly of the characteristic spirocyclic system, where a pyrrolidine (B122466) ring and a piperidine (B6355638) ring share a single carbon atom, is the central challenge in synthesizing this scaffold. Various strategies have been developed to construct this framework efficiently.

The formation of the two heterocyclic rings around a central spiro-carbon is achieved through several distinct cyclization strategies. These methods often involve the sequential or tandem formation of the piperidine and pyrrolidine rings.

A plausible, though less commonly documented, strategy for the synthesis of the 1,8-diazaspiro[4.5]decane core involves the reduction of a corresponding spirocyclic bisimide. This synthetic route would commence with the construction of a spiro-bisimide precursor, which is subsequently reduced to the diamine.

The key intermediate could be a derivative of piperidine-4,4-diacetic acid. This diacid can be converted to its corresponding bisimide through reaction with a primary amine, followed by cyclization. The reduction of the two imide carbonyl groups to methylene (B1212753) groups would then yield the final 1,8-diazaspiro[4.5]decane skeleton.

Table 1: Hypothetical Bisimide Reduction Strategy

StepDescriptionKey Reagents
1Synthesis of Piperidine-4,4-diacetic acidStandard malonic ester synthesis followed by hydrolysis
2Formation of Spiro-bisimidePrimary amine (e.g., benzylamine), dehydrating agent
3Reduction of BisimideStrong reducing agent (e.g., Lithium aluminum hydride)

This method offers a conceptual pathway to the target scaffold, relying on well-established transformations for imide reduction.

Phase-transfer catalysis (PTC) provides a powerful method for conducting reactions between reactants located in different immiscible phases, often an aqueous and an organic phase. nih.gov This technique can be applied to the C-alkylation of compounds like malonic esters. google.com

In the context of diazaspiro[4.5]decane synthesis, a strategy could involve the intramolecular cyclization of a suitable precursor under PTC conditions. For instance, a precursor like diethyl bis(2-aminoethyl)malonate could undergo a double intramolecular cyclization. The reaction would be facilitated by a phase-transfer catalyst, which transports an anionic species from the aqueous phase to the organic phase where the reaction occurs.

A key starting material for such precursors is often diethyl malonate, which can be reacted with acrylonitrile (B1666552) in a Michael addition to form diethyl bis(2-cyanoethyl)malonate. ontosight.ai Subsequent reduction of the nitrile groups to amines would provide the necessary precursor for cyclization.

Table 2: Key Features of Phase-Transfer Catalysis in Synthesis

FeatureDescription
Principle Facilitates reaction between reactants in immiscible phases using a catalyst (e.g., quaternary ammonium (B1175870) salt). nih.gov
Application Enables reactions like alkylation and cyclization under mild, heterogeneous conditions. google.comfrontiersin.org
Advantages Often avoids the need for anhydrous solvents and strong, hazardous bases, improving process safety and cost-effectiveness. nih.gov

While a specific, documented PTC cyclization for 1,8-diazaspiro[4.5]decane is not prominent, the principles of PTC are well-suited for the intramolecular ring-forming reactions required.

The construction of the five-membered pyrrolidine ring of the diazaspiro system could theoretically be achieved via a 5-endo cyclization of an aminoalkene intermediate. According to Baldwin's rules, 5-endo-trig cyclizations are generally kinetically disfavored due to poor orbital overlap between the nucleophilic radical and the π-system of the alkene. rsc.org

However, various strategies have been developed to promote these "disfavored" cyclizations, making them synthetically useful. rsc.org A hypothetical bromine-mediated pathway would involve the reaction of an appropriate aminoalkene precursor, derived from a piperidine core, with a bromine source. This would generate an electrophilic bromine species that could trigger the cyclization of the amine onto the activated double bond, forming the pyrrolidine ring. Overcoming the kinetic barrier of the 5-endo closure would be the primary challenge of this approach.

The intramolecular Schmidt reaction is a powerful tool for synthesizing complex nitrogen-containing heterocycles. This reaction involves the acid-promoted rearrangement of an alkyl azide (B81097), often tethered to a ketone or ketal, to form a lactam. frontiersin.org

In the context of spirocycle synthesis, an azido (B1232118) ketone precursor can be used to generate a spirocyclic lactam. For the synthesis of a precursor to the 1,8-diazaspiro[4.5]decane skeleton, one could envision starting with a 4-(azidoalkyl)cyclohexanone derivative. Treatment of this azido ketone with a protic or Lewis acid initiates an attack of the azide on the activated carbonyl group. frontiersin.org The resulting intermediate undergoes a rearrangement, with one of the ring carbons migrating to the nitrogen atom and concomitant expulsion of dinitrogen gas, leading to a ring-expanded spirocyclic lactam, specifically a spiro[4.5]decan-6-one derivative. This lactam can then be further elaborated into the target diazaspiro compound. The regiochemistry of the reaction can be influenced by steric and electronic factors, including cation–π interactions. sigmaaldrich.com

The aza-Henry reaction, also known as the nitro-Mannich reaction, is a carbon-carbon bond-forming reaction between an imine and a nitroalkane. nih.govfrontiersin.org This reaction is a cornerstone for the synthesis of β-nitroamines, which are versatile intermediates that can be readily converted into 1,2-diamines upon reduction of the nitro group. nih.gov

A synthetic strategy utilizing this reaction to form a diazaspiro[4.5]decane-1,3-dione would begin with an imine derived from a suitable piperidine precursor. This imine would react with a nitro-containing nucleophile, such as nitromethane, in an aza-Henry reaction to form a β-nitroamine intermediate. Subsequent chemical transformations, including reduction of the nitro group to an amine and intramolecular cyclization with a suitable C2-building block (like a malonic ester derivative), would lead to the formation of the pyrrolidine-2,5-dione ring, fused in a spiro fashion to the piperidine core. The development of catalytic, enantioselective aza-Henry reactions has expanded the utility of this method for creating chiral diamine precursors. frontiersin.org

Table 3: Overview of Aza-Henry Reaction for Diamine Synthesis

StepReactionProduct
1Aza-Henry Reactionβ-Nitroamine frontiersin.org
2Reduction1,2-Diamine nih.gov

This approach provides a robust pathway to the vicinal diamine functionality embedded within the pyrrolidine ring of the diazaspiro scaffold.

Cyclization Strategies for Diazaspiro[4.5]decane Scaffold Assembly

Condensation Reactions of Ethylenediamine (B42938) Derivatives with Cyclic Ketones

A fundamental approach to forming diazaspirocycles involves the condensation of ethylenediamine or its derivatives with cyclic ketones. researchgate.net This method, while straightforward, can lead to the formation of isomeric mixtures of macrocyclic compounds. For instance, the reaction between ethylenediamine and acetone (B3395972) can produce both trans- and cis-isomers of 1,4,8,11-tetraazacyclotetradeca-4,11-diene. researchgate.net The more stable trans-isomers can often be isolated through vacuum distillation. researchgate.net This general principle can be extended to the synthesis of the 1,8-diazaspiro[4.5]decane system by employing an appropriately substituted cyclic ketone.

Spiroannulation via Pyrrolidine-2,5-dione Intermediates

The synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons has been achieved under mild conditions through a multicomponent reaction involving a primary amine, two equivalents of a maleimide, and an aldehyde. researchgate.net This highlights the utility of dione (B5365651) intermediates in constructing complex spiro systems. While not a direct synthesis of 1,8-diazaspiro[4.5]decane, this methodology demonstrates the potential of using cyclic dione precursors, such as derivatives of pyrrolidine-2,5-dione, to achieve spiroannulation in the formation of nitrogen-containing heterocycles.

Palladium-Catalyzed Domino Reactions for Diazaspiro[4.5]decane Scaffolds with Exocyclic Double Bonds

Palladium-catalyzed domino reactions have emerged as a powerful tool for the efficient construction of complex molecular architectures. nih.govnih.gov A one-step synthesis of diazaspiro[4.5]decane scaffolds featuring exocyclic double bonds has been developed. nih.gov This process involves the reaction of unactivated yne-en-ynes with a variety of substituted aryl halides in the presence of a Pd(OAc)2-PPh3 catalyst system. nih.gov This domino reaction is characterized by the formation of three new carbon-carbon bonds with high regioselectivity, leading directly to the spirocyclic framework. nih.gov

Ring-Closing Metathesis (RCM) as a Key Step in Spirocyclic Amine Formation

Ring-closing metathesis (RCM) has become a widely used and versatile method for the synthesis of unsaturated rings, including spirocyclic amines. acs.orgwikipedia.orgnih.gov This reaction typically involves the intramolecular metathesis of two terminal alkenes, catalyzed by metal complexes, most notably those of ruthenium. wikipedia.orgnih.gov The efficiency of RCM in the synthesis of azaspirocycles can be influenced by the presence of protecting groups on the nitrogen atom. acs.org For instance, the acylation of a secondary amine to form a methyl carbamate (B1207046) derivative was shown to significantly improve the yield of the spirocyclization, as it limits poisoning of the metathesis catalyst. acs.org This strategy has been successfully applied to the synthesis of various spirocyclic systems. arkat-usa.org

RCM Substrate Type Protecting Group Catalyst Outcome Reference
Acyclic Diene with Secondary AmineNoneGrubbs CatalystLow efficiency acs.org
Acyclic Diene with Acylated AmineMethyl CarbamateGrubbs CatalystHigh yield (92%) acs.org
Diallylated 1,3-DiketonesN/AGrubbs CatalystFormation of spiro-cyclic systems arkat-usa.org

Multi-Component Reactions for Spirocyclic Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules by combining three or more starting materials in a single step. nih.govorganic-chemistry.org This strategy has been successfully applied to the construction of various spirocyclic systems. beilstein-journals.orgnih.gov For example, a facile synthesis of spiro diheterocycles has been developed from 2'-aminoacetophenones, isocyanates, and 1,4-benzoquinones or quinone monoimines under mild conditions. nih.gov Another example is a copper-sulfate-catalyzed three- or four-component reaction of 2-methylindole, aromatic aldehydes, and cyclic dienophiles to afford diverse spirotetrahydrocarbazoles. beilstein-journals.org The inherent complexity-generating power of MCRs makes them an attractive strategy for the synthesis of intricate scaffolds like 1,8-diazaspiro[4.5]decane.

Integration and Manipulation of the Cbz Protecting Group

The carbobenzyloxy (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. total-synthesis.commasterorganicchemistry.com

General Strategies for N-Cbz Protection in Amine Synthesis

The introduction of the Cbz group is typically achieved by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comijacskros.com The base, often a carbonate or an organic amine, is necessary to neutralize the hydrochloric acid generated during the reaction. total-synthesis.com Alternative reagents such as dibenzyl dicarbonate (B1257347) (Cbz2O) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can also be employed. total-synthesis.comnumberanalytics.com A particularly green and chemoselective method for N-Cbz protection involves carrying out the reaction with Cbz-Cl in water at room temperature, which often leads to high yields and avoids the need for organic solvents. ijacskros.com This method has been shown to be effective for a variety of amines, including chiral amines and amino acid esters, without causing racemization or hydrolysis of the ester group. ijacskros.com

Cbz Protection Reagent Conditions Advantages Reference
Benzyl chloroformate (Cbz-Cl)Basic (e.g., carbonate, organic base)Standard, widely used total-synthesis.com
Benzyl chloroformate (Cbz-Cl)Water, room temperatureEnvironmentally friendly, high chemoselectivity ijacskros.com
Dibenzyl dicarbonate (Cbz2O)VariesAlternative to Cbz-Cl total-synthesis.com
N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu)Neutral conditionsMild, for sensitive substrates numberanalytics.com

Application of Cbz-Protection in Spirocyclic Amine Synthesis

The carbobenzyloxy (Cbz) protecting group is a cornerstone in the synthesis of complex amines, including spirocyclic systems, due to its stability under a variety of reaction conditions and its susceptibility to removal under specific, mild conditions. total-synthesis.comnumberanalytics.com Cbz protection is typically achieved by reacting the amine with benzyl chloroformate under basic conditions. total-synthesis.comnumberanalytics.com This method effectively masks the nucleophilicity of the amine, allowing for selective reactions at other sites within the molecule. numberanalytics.com

In the context of spirocyclic diamine synthesis, such as derivatives of 2,7-diazaspiro[4.5]decane, direct mono-carbamoylation (e.g., with Boc) has been found to be inefficient. A more successful strategy involves the double protection of the diamine followed by selective deprotection to yield the mono-protected intermediate. researchgate.net This highlights the importance of carefully planned protection strategies in achieving desired substitution patterns on spirocyclic scaffolds. The Cbz group, with its well-established chemistry, offers a reliable option for such strategies. For instance, in the synthesis of guanadrel, a spirocyclic guanidine, a bis-Cbz-protected intermediate is hydrogenated to yield the final product. nih.gov

The Cbz group's utility extends beyond simple amine protection. For example, Cbz-Cl can activate pyridine (B92270) rings towards regioselective nucleophilic attack, a key concept in heterocyclic chemistry. total-synthesis.com This reactivity can be harnessed in the construction of more complex spirocyclic architectures. Furthermore, the Cbz group is orthogonal to many other protecting groups, meaning it can be selectively removed without affecting others, a critical feature in multi-step syntheses. total-synthesis.com

Selective Cbz Deprotection Methods Relevant to Diazaspiro Systems

The removal of the Cbz group is a critical step in many synthetic sequences. The choice of deprotection method is often dictated by the presence of other functional groups within the molecule.

The most common method for Cbz deprotection is hydrogenolysis, typically employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen. total-synthesis.comscientificupdate.com This reaction proceeds via reduction with H₂, releasing toluene (B28343) and the free carbamate, which then readily decarboxylates to the amine. total-synthesis.com

Transfer hydrogenation, which uses a hydrogen donor in place of molecular hydrogen, is also a viable and often milder alternative. total-synthesis.com For instance, a flow-based system using a 10% Pd/CaCO₃ catalyst at 40°C has been successfully employed for the deprotection of Cbz-protected peptides. rsc.org While generally efficient, standard hydrogenolysis can be problematic for substrates containing sensitive functionalities like aryl halides, which can undergo competing reduction. scientificupdate.com

Table 1: Hydrogenolysis Conditions for Cbz Deprotection

CatalystHydrogen SourceConditionsSubstrate TypeReference
5% Pd-CH₂ (atmospheric pressure)MeOH, 60°C, 40 hGeneral total-synthesis.com
10% Pd/CaCO₃H₂ (generated in situ)MeOH, 40°C, 1.0 mL/minPeptides rsc.org
Pd/CHCONH₄Micellar medium (TPGS-750-M)General researchgate.net

In cases where hydrogenolysis is not feasible due to the presence of reducible functional groups, nucleophilic deprotection methods offer a valuable alternative. nih.govorganic-chemistry.org A recently developed protocol utilizes 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide at 75°C to cleave Cbz groups. nih.govorganic-chemistry.org This method is particularly advantageous for substrates with functionalities sensitive to standard hydrogenolysis or Lewis acid-mediated deprotection. nih.govorganic-chemistry.orgresearchgate.net The proposed mechanism involves an Sₙ2 attack of the thiol at the benzylic carbon of the Cbz group, leading to the formation of an amine carbonate which then decarboxylates. scientificupdate.com This approach was successfully applied in the synthesis of the drug Adagrasib, where both a nitrile and an aryl chloride group remained intact during the Cbz deprotection. scientificupdate.com

Table 2: Nucleophilic Deprotection of Cbz Group

ReagentBaseSolventTemperatureDurationReference
2-Mercaptoethanol (2 equiv.)Potassium phosphate tribasic (4 equiv.)DMAc (0.25 M)75°C24 h organic-chemistry.org

Stereoselective Synthesis of 1,8-Diazaspiro[4.5]decane Derivatives

The construction of stereochemically defined spirocyclic systems is a significant challenge in organic synthesis. The development of both diastereoselective and enantioselective methods is crucial for accessing specific stereoisomers of 1,8-diazaspiro[4.5]decane derivatives for applications in areas like drug discovery.

Diastereoselective synthesis aims to control the relative stereochemistry of newly formed chiral centers. In the context of spirocycles, this can be achieved by utilizing existing stereocenters to direct the formation of new ones. For example, in the synthesis of spirapril, the acylation of a spirocyclic pyrrolidine with a chiral carboxylic acid derivative led to a mixture of diastereomers, which were then separated. nih.gov This highlights a common strategy where diastereomers are formed and then separated chromatographically.

Another approach involves the use of chiral auxiliaries or reagents to induce diastereoselectivity. While specific examples for the 1,8-diazaspiro[4.5]decane system are not detailed in the provided context, the principles of diastereoselective synthesis are broadly applicable.

The enantioselective synthesis of spirocycles is a challenging but important goal, as the three-dimensional nature of these molecules makes them attractive scaffolds for pharmaceuticals. researchgate.net Several strategies have been developed to access enantiomerically enriched spirocyclic compounds.

One powerful approach is the use of "memory of chirality," where a transient chiral center influences the stereochemical outcome of a reaction even after it is destroyed. For instance, N-i-Pr 1,4-benzodiazepine-2-ones derived from (S)-amino acids can be deprotonated and alkylated with high enantioselectivity (86-99% ee), even though the original chiral center is lost during deprotonation. nih.gov This is attributed to the chiral memory of the benzodiazepine (B76468) ring conformation. nih.gov

Another strategy involves the use of chiral catalysts or starting materials. The synthesis of both enantiomers of 2,7-diazaspiro[4.4]nonane has been achieved from a chiral intermediate, allowing for the elucidation of their absolute configurations. researchgate.net Asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives has also been reported, demonstrating the feasibility of creating chiral spirodiamines. acs.org These methods often rely on established asymmetric transformations adapted to the specific challenges of spirocycle synthesis.

Resolution of Optically Active Diazaspiro[4.5]decane Derivatives

The separation of enantiomers of chiral 1,8-diazaspiro[4.5]decane derivatives is a critical step in the development of enantiomerically pure compounds for various applications. The primary methods employed for this purpose are diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Resolution

A classical and widely used method for resolving racemic amines is the formation of diastereomeric salts with a chiral acid. libretexts.orgrsc.orglibretexts.org This technique leverages the different physical properties, such as solubility, of the resulting diastereomeric salts, which allows for their separation by fractional crystallization. libretexts.orglibretexts.org Once separated, the individual enantiomers of the diamine can be recovered by treatment with a base. libretexts.org

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid libretexts.orglibretexts.org

(-)-Malic acid libretexts.org

(-)-Mandelic acid libretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

The choice of the resolving agent is crucial and often determined empirically, depending on the ease of crystallization and separation of the diastereomeric salts. libretexts.org

Chiral Chromatography

Chiral chromatography has emerged as a powerful technique for the analytical and preparative separation of enantiomers. libretexts.orgchiralpedia.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are particularly effective. chiralpedia.comresearchgate.net

The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. libretexts.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability for the resolution of various classes of compounds, including spirocyclic amines. youtube.com

Another approach within chromatography is the use of chiral derivatizing agents (CDAs). libretexts.org The racemic mixture is reacted with a CDA to form a pair of diastereomers, which can then be separated on a standard achiral column. restek.com

Table 2: Methods for Chiral Resolution of 1,8-Diazaspiro[4.5]decane Derivatives

MethodPrincipleKey Reagents/MaterialsAdvantages
Diastereomeric Salt FormationFormation of diastereomers with different solubilities. libretexts.orglibretexts.orgChiral acids (e.g., tartaric acid, mandelic acid, camphorsulfonic acid). libretexts.orgScalable, cost-effective for large quantities. acs.org
Chiral HPLC/SFCDifferential interaction with a chiral stationary phase. libretexts.orgChiral stationary phases (e.g., polysaccharide-based). youtube.comHigh resolution, applicable to a wide range of compounds. chiralpedia.com
Chiral DerivatizationConversion to diastereomers for separation on achiral columns. libretexts.orgChiral derivatizing agents. restek.comUtilizes standard chromatography equipment. restek.com

Conformational Analysis and Stereochemical Elucidation of 1 Cbz 1,8 Diazaspiro 4.5 Decane Analogues

Advanced Spectroscopic Characterization for Structural and Stereochemical Assignment

The definitive determination of the structure and stereochemistry of 1-Cbz-1,8-diazaspiro[4.5]decane and its derivatives is achieved through a combination of powerful spectroscopic methods. These techniques provide complementary information, from atomic connectivity and spatial orientation to the precise molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the conformational preferences of diazaspiro[4.5]decane systems in solution. Both ¹H and ¹³C NMR experiments provide critical data for structural assignment.

The ¹³C NMR spectrum provides further conformational insights. The chemical shifts of the carbon atoms, particularly those at the spiro-center and within the piperidine (B6355638) ring, vary depending on the ring's geometry. researchgate.net For example, the presence of two distinct signals for carbons C6 and C10, as well as for C7 and C9 in certain analogues, points to a specific, stable conformation in the NMR timescale. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data Interpretation for a Diazaspiro[4.5]decane Scaffold

NucleusChemical Shift (ppm) RangeStructural Assignment & Conformational Implication
¹H7.20 - 7.40Protons of the benzyl (B1604629) group's aromatic ring (Cbz protecting group).
¹H5.10 - 5.20Methylene (B1212753) protons (-CH₂-) of the Cbz protecting group.
¹H3.20 - 3.60Protons on carbons adjacent to nitrogen atoms (e.g., C2, C7, C9). Their multiplicity and coupling constants indicate ring conformation.
¹H1.50 - 1.90Protons of the piperidine ring methylene groups (e.g., C6, C10). The separation between axial and equatorial signals suggests a rigid chair-like conformation.
¹³C~155Carbonyl carbon (C=O) of the Cbz group.
¹³C127 - 136Aromatic carbons of the Cbz group.
¹³C~67Methylene carbon (-CH₂-) of the Cbz group.
¹³C~60Spiro carbon atom (C5). Its chemical shift is characteristic of the spirocyclic junction.
¹³C40 - 55Carbons adjacent to nitrogen atoms in the pyrrolidine (B122466) and piperidine rings.
¹³C25 - 35Methylene carbons of the piperidine ring.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, thereby confirming its successful synthesis. For this compound, the IR spectrum would be dominated by a strong absorption band characteristic of the carbamate (B1207046) carbonyl (C=O) group. The presence of C-N, aromatic C=C, and aliphatic C-H stretching vibrations further corroborates the structure. In related, more complex structures, FT-IR is used to confirm the presence of other groups, such as the C=S bonds in dithiones. mdpi.com

Table 2: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3100C-H StretchAromatic (Benzyl group)
2850 - 2960C-H StretchAliphatic (Piperidine & Pyrrolidine rings)
~1690C=O StretchCarbamate (Cbz group)
1500 - 1600C=C StretchAromatic Ring
1220 - 1250C-N StretchAmine/Carbamate

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is indispensable for unequivocally confirming the elemental composition of a synthesized compound. researchgate.net This technique measures the mass-to-charge ratio of an ion with extremely high precision, allowing for the determination of its molecular formula. For this compound (C₁₆H₂₂N₂O₂), HRMS would verify the calculated exact mass, distinguishing it from any other potential compound with the same nominal mass. This confirmation is a critical step in the characterization process, ensuring the identity of the molecule before further analysis. mdpi.com

Computational Chemistry for Conformational Landscapes

Computational methods provide a theoretical lens to view the conformational possibilities of a molecule, complementing experimental data by offering insights into the relative stabilities and geometries of different structures.

Density Functional Theory (DFT) Calculations for Energy Minima Conformations

Density Functional Theory (DFT) has become a standard tool for investigating the conformational preferences of organic molecules. researchgate.net For diazaspiro[4.5]decane analogues, calculations are performed to identify all possible low-energy conformations. researchgate.net This involves exploring the different puckering modes of the five- and six-membered rings (e.g., chair, boat, twist for the piperidine ring) and the orientation of substituents.

The calculations yield the optimized geometry and the relative energy of each conformer. researchgate.net By comparing these energies, the most stable conformation, or the global energy minimum, can be identified. Often, several conformations lie within a small energy range and may coexist in equilibrium. This theoretical analysis provides a static picture of the most likely shapes the molecule will adopt. researchgate.netmdpi.com

Table 3: Hypothetical DFT Energy Profile for Conformations of a Diazaspiro[4.5]decane Analogue

ConformerPiperidine Ring ConformationRelative Energy (kcal/mol)Boltzmann Population (%)
A Chair0.0075.5
B Chair0.2520.1
C Twist-Boat1.503.4
D Twist-Boat2.101.0

Note: Data is representative and illustrates how DFT can distinguish the stability of different conformers.

Gauge-Independent Atomic Orbital (GIAO) Calculations

The Gauge-Independent Atomic Orbital (GIAO) method is a powerful computational technique used to predict NMR chemical shifts. researchgate.net This method bridges the gap between theoretical structures and experimental spectroscopic data.

The GIAO calculation is performed on the geometries of the low-energy conformers previously identified by DFT. researchgate.net The output is a set of predicted ¹H and ¹³C NMR chemical shifts for each distinct conformer. These theoretical spectra are then compared directly with the experimental NMR data. The conformer whose calculated NMR shifts show the best agreement with the experimental values is assigned as the dominant structure in solution. researchgate.net This combined DFT/GIAO-NMR approach provides a high level of confidence in the final stereochemical and conformational assignment. researchgate.net

In-depth Analysis of this compound Remains Elusive in Scientific Literature

The investigation sought to provide a thorough and scientifically accurate article structured around the conformational analysis and stereochemical elucidation of this compound analogues, with a specific focus on molecular modeling techniques and X-ray crystallography for absolute configuration determination. However, the necessary primary research data to populate these sections for the specified compound could not be located.

While research exists for related diazaspiro[4.5]decane isomers and derivatives, presenting this information would not adhere to the strict focus on "this compound." For instance, studies on the crystal structure of compounds like 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione and computational analyses of other analogues provide insights into the general conformational behavior of the diazaspiro[4.5]decane scaffold. These studies often highlight the preference for a chair conformation in the piperidine ring, a key component of the spirocyclic system. The presence of a bulky N-Cbz (benzyloxycarbonyl) group is known to influence the conformational equilibrium of piperidine rings, typically favoring an equatorial position to minimize steric hindrance. However, without specific computational or experimental data for this compound, any discussion remains speculative.

The absence of dedicated research on this compound means that crucial data points, such as calculated conformational energies, dihedral angles, and precise bond lengths and angles from X-ray diffraction, are unavailable. Therefore, the creation of detailed data tables and in-depth research findings as requested is not feasible at this time.

Further research, including de novo computational studies (e.g., Density Functional Theory calculations) and single-crystal X-ray diffraction analysis, would be required to elucidate the precise three-dimensional structure and conformational dynamics of this compound. Until such studies are conducted and published, a detailed and scientifically rigorous article on this specific topic cannot be produced.

Reactivity and Derivatization Pathways of the 1,8 Diazaspiro 4.5 Decane System

Functionalization of Nitrogen Atoms within the Spirocyclic Scaffold

The differential reactivity of the two nitrogen atoms in mono-protected 1,8-diazaspiro[4.5]decanes, such as 1-Cbz-1,8-diazaspiro[4.5]decane, is the cornerstone of its synthetic utility. The Cbz group renders the N1 nitrogen significantly less nucleophilic, thereby directing functionalization to the unprotected N8 position.

Reductive Amination Reactions

Reductive amination is a powerful method for forging carbon-nitrogen bonds. In the context of this compound, the free secondary amine at the N8 position can readily participate in reactions with aldehydes and ketones to form an intermediate iminium ion, which is subsequently reduced in situ to the corresponding tertiary amine. This reaction is typically carried out using a variety of reducing agents.

A common method for the selective reduction of Schiff base linkages involves the use of sodium borohydride (B1222165). researchgate.net This reagent is compatible with a range of functional groups, allowing for the introduction of diverse substituents at the N8 position. The general reaction scheme involves the condensation of this compound with an aldehyde or ketone, followed by reduction.

Reactant 1Reactant 2Reducing AgentProduct
This compoundAldehyde (R-CHO)Sodium borohydride (NaBH4)1-Cbz-8-alkyl-1,8-diazaspiro[4.5]decane
This compoundKetone (R1-CO-R2)Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)1-Cbz-8-dialkyl-1,8-diazaspiro[4.5]decane

Supramolecular strategies have also been developed for highly selective reductive aminations. For instance, a supramolecular host can encapsulate a pyridine-borane cofactor and a substrate, facilitating efficient reduction under mild, aqueous conditions. escholarship.org Such methods have shown excellent selectivity for the ε-amino group of lysine, suggesting their potential for the selective functionalization of the N8-amine in complex diazaspiro[4.5]decane derivatives. escholarship.org

Amide Formation

The formation of an amide bond at the N8 position of this compound is a widely used transformation for introducing a vast array of functional groups. This reaction typically involves the coupling of the free secondary amine with a carboxylic acid, often activated by a coupling reagent.

A convenient and effective protocol for amide bond formation, particularly for electron-deficient amines and carboxylic acids, utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The reaction proceeds through the formation of a reactive HOBt ester, which then reacts with the amine. nih.gov

Reactant 1Reactant 2Coupling ReagentsProduct
This compoundCarboxylic Acid (R-COOH)EDC, DMAP, HOBt1-Cbz-8-acyl-1,8-diazaspiro[4.5]decane
This compoundAcid Chloride (R-COCl)Base (e.g., Triethylamine)1-Cbz-8-acyl-1,8-diazaspiro[4.5]decane

Alkylation and Acylation Strategies

Direct N-alkylation and N-acylation of the N8 position offer straightforward routes to a variety of derivatives. The choice of reagents and conditions is critical to ensure mono-functionalization and avoid side reactions.

N-alkylation of piperidine-like secondary amines can be achieved using alkyl halides in the presence of a base to neutralize the acid formed during the reaction. researchgate.net Common bases include potassium carbonate or diisopropylethylamine (DIPEA). researchgate.netchemicalforums.com The reaction of this compound with an alkyl halide in a suitable solvent such as acetonitrile (B52724) or DMF affords the N8-alkylated product.

N-acylation can be readily accomplished using acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270). These reactions are typically fast and high-yielding.

Reaction TypeReagentBaseProduct
N-AlkylationAlkyl Halide (R-X)K2CO3 or DIPEA1-Cbz-8-alkyl-1,8-diazaspiro[4.5]decane
N-AcylationAcid Chloride (R-COCl)Triethylamine1-Cbz-8-acyl-1,8-diazaspiro[4.5]decane

Transformations of the Spiro Center

Modifications at the spirocyclic carbon atom (C5) of the 1,8-diazaspiro[4.5]decane system are less common but can lead to novel molecular architectures. Such transformations often require harsh conditions and may involve multi-step sequences. One approach could involve the synthesis of a diazaspiro[4.5]decane derivative with a functional group at the spiro-center, which can then be further manipulated. For example, the synthesis of diazaspiro[4.5]decanes with exocyclic double bonds has been reported, which could potentially serve as a handle for further functionalization of the spiro-center. rsc.org

Ring Rearrangements and Scaffolds Interconversions

The 1,8-diazaspiro[4.5]decane system can undergo ring rearrangements, leading to different heterocyclic scaffolds. These transformations can be induced by various reagents and conditions and can be a powerful tool for generating structural diversity. For instance, acid-induced rearrangements, such as the Wagner-Meerwein rearrangement, can lead to ring contraction or expansion in cyclic systems. etsu.edu While specific examples for the 1,8-diazaspiro[4.5]decane system are not abundant in the literature, the general principles of carbocation-mediated rearrangements are applicable. etsu.eduwikipedia.org

Superacid-promoted cyclizations have been shown to be effective in the synthesis of various diazaspirocycles, suggesting that similar conditions could potentially induce rearrangements in pre-existing diazaspiro[4.5]decane systems. researchgate.netnih.govacs.org

Selective Substitution and Protection of Diazaspiro Diamines

The strategic use of protecting groups is fundamental to the selective functionalization of the two nitrogen atoms in the 1,8-diazaspiro[4.5]decane core. The Cbz group is a versatile protecting group for amines due to its stability under a range of conditions and its susceptibility to removal by hydrogenolysis. total-synthesis.com

The synthesis of this compound itself is an example of selective protection. Once one nitrogen is protected, the other can be selectively functionalized as described in the sections above. The subsequent removal of the Cbz group unveils the N1-amine for further derivatization, allowing for the synthesis of di-substituted 1,8-diazaspiro[4.5]decanes with different functionalities on each nitrogen.

The Cbz group can be removed under mild conditions, such as catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source. total-synthesis.comorganic-chemistry.org This deprotection is generally clean and high-yielding. Alternative methods for Cbz deprotection include the use of low-carbon alcohols like methanol (B129727) or ethanol, which can be particularly useful for substrates sensitive to hydrogenation conditions. eurekaselect.com

Application in Advanced Organic Synthesis As a Building Block

Utilization as a "Ready-to-Use" and "Advanced Building Block"

1-Cbz-1,8-diazaspiro[4.5]decane is commercially available and widely recognized as a "ready-to-use" and "advanced building block" in organic synthesis. Its utility stems from its inherent structural features: a rigid diazaspiro[4.5]decane core and a Cbz protecting group on one of the nitrogen atoms. The Cbz group is a well-established protecting group for amines, known for its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenation. masterorganicchemistry.com This selective protection allows for sequential and controlled functionalization of the two nitrogen atoms within the spirocyclic framework.

The presence of the Cbz group offers several advantages in multi-step syntheses. numberanalytics.comtotal-synthesis.com It effectively masks the reactivity of one amine, enabling chemists to perform reactions selectively at the unprotected secondary amine. total-synthesis.com This orthogonality is crucial for the construction of complex molecules where precise control over the sequence of bond formation is paramount. The lipophilic nature of the Cbz group can also enhance the solubility of the building block in organic solvents, facilitating its use in a variety of reaction media.

The diazaspiro[4.5]decane scaffold itself provides a three-dimensional and conformationally constrained framework. This is a desirable feature in the design of bioactive molecules, as it can lead to improved binding affinity and selectivity for biological targets. The combination of this rigid scaffold with the synthetic flexibility afforded by the Cbz group makes this compound a powerful tool for medicinal chemists and synthetic organic chemists alike.

Synthesis of Complex Molecular Architectures Featuring the Diazaspiro[4.5]decane Scaffold

The 1,8-diazaspiro[4.5]decane core, readily accessible from its Cbz-protected precursor, is a key component in the synthesis of a variety of complex molecular architectures, particularly those with demonstrated biological activity. A notable application is in the development of potent and selective kinase inhibitors. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.

In one such study, a virtual screening campaign led to the discovery of a hit compound that was further optimized to yield a series of 2,8-diazaspiro[4.5]decan-1-one derivatives with significant RIPK1 inhibitory activity. The synthesis of these complex molecules involves the elaboration of the diazaspiro[4.5]decane core, which can be accessed from starting materials like this compound. The Cbz group would be removed at an appropriate stage to allow for the introduction of various substituents that modulate the potency and selectivity of the final compounds.

Table 1: RIPK1 Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

CompoundIC₅₀ (nM) for RIPK1
Hit Compound >1000
Optimized Derivative 1 150
Optimized Derivative 2 92

This table presents a selection of data to illustrate the potency of the synthesized compounds.

The rigid spirocyclic nature of the diazaspiro[4.5]decane scaffold is thought to contribute to the high affinity of these inhibitors by pre-organizing the molecule into a conformation that is favorable for binding to the target kinase.

Role as a Synthetic Intermediate for Structurally Diverse Spirocycles

The versatility of the diazaspiro[4.5]decane scaffold, often accessed via its Cbz-protected form, extends to its role as a synthetic intermediate for a wide array of structurally diverse spirocycles. The ability to selectively functionalize the two nitrogen atoms, coupled with the potential for further modifications of the heterocyclic rings, allows for the generation of a rich variety of spirocyclic compounds with distinct properties.

An example of this is the synthesis of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potential chitin (B13524) synthase inhibitors and antifungal agents. Chitin synthase is a crucial enzyme in fungi, making it an attractive target for the development of new antifungal drugs. Researchers have designed and synthesized a series of these spirocyclic compounds and evaluated their biological activity.

The synthetic route to these compounds would typically involve the use of a differentially protected diazaspiro[4.5]decane, where the Cbz group on one nitrogen allows for the introduction of specific functionalities at the other nitrogen. Subsequent deprotection and further chemical transformations would then lead to the final, structurally diverse spirocyclic products.

Table 2: Antifungal Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
Derivative A 64128
Derivative B 3264
Derivative C 1632
Fluconazole (Control) 8>128

This table showcases the minimum inhibitory concentrations (MIC) of selected compounds against common fungal pathogens.

These studies highlight how the diazaspiro[4.5]decane core serves as a versatile platform for the generation of novel spirocyclic compounds with potential therapeutic applications.

Design and Synthesis of Conformationally Restricted Peptidomimetics and Pseudo-peptides

The conformationally restricted nature of the diazaspiro[4.5]decane scaffold makes it an excellent template for the design and synthesis of peptidomimetics and pseudo-peptides. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability.

By incorporating the rigid diazaspiro[4.5]decane core into a peptide sequence, it is possible to constrain the conformational freedom of the molecule. This can lead to a more defined three-dimensional structure, which can result in higher binding affinity and selectivity for the target receptor or enzyme. The use of this compound as a starting material is advantageous in this context, as the Cbz group can be readily removed to allow for the coupling of amino acids or other peptide fragments to the spirocyclic core.

For example, the diazaspiro[4.5]decane unit can be used to replace a dipeptide segment in a larger peptide, thereby introducing a rigid turn or loop. The synthesis of such pseudo-peptides would involve a sequence of protection, coupling, and deprotection steps, where the Cbz group on the diazaspiro[4.5]decane plays a crucial role in directing the synthesis. While specific examples directly utilizing this compound in complex peptidomimetic synthesis are not extensively detailed in the readily available literature, the principles of peptidomimetic design strongly support its potential in this area. The development of T-type calcium channel antagonists based on the 2,8-diazaspiro[4.5]decan-1-one scaffold further illustrates the utility of this core in creating molecules that interact with biological systems in a specific and conformationally dependent manner.

Sustainable Synthetic Approaches to Diazaspiro 4.5 Decane Derivatives

Principles of Green Chemistry in Spirocyclic Compound Synthesis

The synthesis of complex molecules like spirocyclic compounds often involves multi-step processes that can generate significant chemical waste. The principles of green chemistry aim to mitigate this environmental impact by designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govbohrium.com In the context of spirocyclic compounds such as diazaspiro[4.5]decane derivatives, these principles manifest in several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Employing synthetic methods that use and generate substances with little or no toxicity to human health and the environment.

Designing Safer Chemicals: Creating final products that are effective in their desired function while minimizing their toxicity.

Safer Solvents and Auxiliaries: Reducing or eliminating the use of auxiliary substances like solvents and separation agents, or replacing them with more environmentally benign alternatives. mdpi.com

Energy Efficiency: Conducting chemical reactions at ambient temperature and pressure whenever possible to reduce energy requirements. researchgate.net

Use of Renewable Feedstocks: Utilizing raw materials and feedstocks that are renewable rather than depleting.

Catalysis: Favoring catalytic reagents over stoichiometric reagents, as catalysts are used in small amounts and can often be recycled. researchgate.net

The application of these principles is crucial for the sustainable synthesis of diazaspiro[4.5]decane derivatives, which are important intermediates in the production of various biologically active molecules. google.com

Environmentally Benign Reaction Conditions

Creating a greener synthetic pathway for 1-Cbz-1,8-diazaspiro[4.5]decane necessitates a focus on the reaction conditions, moving away from harsh and toxic reagents towards more sustainable alternatives.

While many synthetic routes for spirocyclic compounds rely on transition-metal catalysts, there is a growing interest in developing catalyst-free methodologies to reduce costs and environmental concerns associated with metal contamination. researchgate.netresearchgate.net For instance, the synthesis of novel 1,5-benzodiazepines has been achieved through catalyst-free, isocyanide-based, one-pot, multi-component reactions. rsc.org Similarly, a simple and efficient protocol for the synthesis of substituted 1,3-diazaspiro[4.5]decan-4-ones has been developed that proceeds in the absence of a transition-metal catalyst. researchgate.net

One notable example is the three-component, one-pot reaction for synthesizing diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives under solvent-free and catalyst-free conditions. researchgate.net This approach highlights the potential for developing similar catalyst-free routes for the 1,8-diazaspiro[4.5]decane core, potentially through the condensation of appropriate precursors under thermal or other energy-efficient conditions.

Reaction Type Starting Materials Conditions Key Advantage Reference
Three-component, one-potAromatic aldehydes, urea, 2,2-disubstituted-1,3-dioxane-4,6-dioneSolvent-free, catalyst-freeNo solvent pollution, mild conditions researchgate.net
CycloadditionIn situ formed reactive speciesTransition-metal-freeAvoids metal catalysts researchgate.net

This table showcases examples of catalyst-free synthesis for related diazaspiro compounds.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) are often toxic, flammable, and contribute to air pollution. Green solvents offer a safer and more sustainable alternative. mdpi.com

Water: As a solvent, water is non-toxic, non-flammable, readily available, and inexpensive. mdpi.com Its unique properties, such as a high dielectric constant and the ability to form hydrogen bonds, can be harnessed to promote certain organic reactions. For example, the synthesis of azoxybenzenes has been successfully carried out in water at room temperature. nih.gov The development of aqueous synthetic routes for the precursors of 1,8-diazaspiro[4.5]decane could significantly improve the sustainability of its production.

Ethyl L-Lactate: This is a bio-based solvent derived from the fermentation of carbohydrates. It is biodegradable and has low toxicity. While specific applications to diazaspiro[4.5]decane synthesis are not widely reported, its use in other pharmaceutical syntheses demonstrates its potential as a green alternative to conventional organic solvents.

Ionic Liquids and Deep Eutectic Solvents (DES): These are classes of non-volatile solvents with tunable properties. researchgate.netresearchgate.net They have been employed in the green synthesis of various heterocyclic compounds, offering advantages such as catalyst recycling and improved reaction rates. researchgate.net

Green Solvent Key Properties Potential Application in Synthesis Reference
WaterNon-toxic, non-flammable, high dielectric constantAs a medium for condensation and cyclization reactions. mdpi.comnih.gov
Ethyl L-LactateBio-based, biodegradable, low toxicityReplacement for conventional volatile organic solvents.
Ionic LiquidsNon-volatile, tunable properties, potential for catalyst recyclingAs a reaction medium to enhance reaction rates and facilitate product separation. researchgate.net
Deep Eutectic Solvents (DES)Biodegradable, low toxicity, simple preparationGreener alternative to traditional solvents in various organic reactions. researchgate.net

This table summarizes the properties and potential applications of various green solvents.

Energy-Efficient Synthesis Techniques

Reducing energy consumption is a key aspect of green chemistry. The use of alternative energy sources can often lead to shorter reaction times, higher yields, and cleaner reaction profiles.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By directly heating the reaction mixture, microwaves can significantly reduce reaction times from hours to minutes and often lead to higher product yields compared to conventional heating methods. nih.govarkat-usa.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including 1,4-benzodiazepine-2,5-diones and 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives. nih.govnih.gov The application of microwave irradiation to the key bond-forming steps in the synthesis of the 1,8-diazaspiro[4.5]decane skeleton could offer a more energy-efficient and rapid production method.

Method Reaction Time Yield Key Advantage Reference
Conventional Heating6-7 hoursLower- nih.gov
Microwave Irradiation6 minutesHigher (by 20-30%)Rapid heating, shorter reaction time, improved yield nih.gov

This table provides a comparison between conventional and microwave-assisted synthesis for a related spiro compound.

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, which can accelerate reactions. researchgate.net Ultrasound irradiation has been employed for the environmentally friendly synthesis of diazaspiro[5.5]undecane-1,5,9-trione derivatives, demonstrating its potential for the synthesis of other spirocyclic systems. researchgate.net Generally, ultrasound-assisted reactions can be more efficient and selective, and in some cases, may not require a chemical catalyst. mdpi.com

The adoption of these sustainable and energy-efficient techniques holds significant promise for the environmentally responsible synthesis of this compound and other valuable spirocyclic compounds, aligning chemical manufacturing with the principles of green chemistry.

Atom Economy and Efficiency in Diazaspiro[4.5]decane Synthesis

The growing emphasis on green chemistry principles in pharmaceutical and materials science has necessitated a critical evaluation of synthetic routes to key structural motifs. The 1,8-diazaspiro[4.5]decane core, a valuable scaffold in medicinal chemistry, is no exception. The efficiency and atom economy of its synthesis are paramount in developing sustainable manufacturing processes. This section delves into the analysis of different synthetic strategies for this compound, focusing on metrics that quantify their environmental impact and resource utilization.

Atom economy, a concept developed by Barry Trost, provides a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. It is a fundamental metric in green chemistry, highlighting the intrinsic efficiency of a chemical transformation. A higher atom economy signifies a more sustainable process with less waste generation.

The pursuit of more efficient and sustainable methods for synthesizing 1,8-diazaspiro[4.5]decane derivatives has led to the development of novel synthetic pathways that aim to improve upon traditional, often lengthy and low-yielding, routes. These modern approaches often focus on reducing the number of synthetic steps, utilizing catalytic rather than stoichiometric reagents, and employing milder reaction conditions.

For instance, a common precursor for spirocyclic systems is N-Boc-4-piperidone. The synthesis of this starting material itself can involve multiple steps with varying efficiencies. One method involves a multi-step sequence starting from benzylamine (B48309) and methyl acrylate, followed by a Dieckmann condensation, decarboxylation, and finally protection with a Boc group. google.com Another approach utilizes a reductive amination of N-Boc-4-piperidone with aniline, followed by acylation and deprotection.

Metric Route A: Traditional Linear Synthesis (Hypothetical) Route B: Convergent, Catalytic Synthesis (Hypothetical)
Number of Steps 63
Overall Yield 20%60%
Key Reactions Stoichiometric reductions, protection/deprotection stepsCatalytic hydrogenation, Michael addition, intramolecular cyclization
Reagent Type Primarily stoichiometricPrimarily catalytic
Solvent Usage HighModerate
Parameter Route A: Traditional Linear Synthesis (Hypothetical) Route B: Convergent, Catalytic Synthesis (Hypothetical)
Total Mass of Reactants (kg) 5025
Mass of Final Product (kg) 11
Total Mass of Solvents (kg) 20050
Total Mass of Water (kg) 10030
Total Mass In (kg) 350106
Process Mass Intensity (PMI) 350106
Atom Economy (Calculated for key bond-forming steps) ~40%~75%

This table presents hypothetical data for illustrative purposes.

The development of such atom-economical and efficient syntheses is crucial for the environmentally responsible production of this compound and its derivatives. Future research will likely focus on further refining these routes, potentially through the use of even more active and selective catalysts, flow chemistry techniques to improve safety and efficiency, and the use of bio-based solvents and starting materials to further enhance the green credentials of these important chemical entities.

Q & A

Q. What are the recommended spectroscopic techniques for confirming the structure and purity of 1-Cbz-1,8-diazaspiro[4.5]decane derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, details HRMS validation of spirocyclic derivatives, while DEPT NMR is used to distinguish carbon environments in related compounds . Infrared (IR) spectroscopy (as in ) can also identify functional groups like carbonyls or amines.

Q. How should researchers handle discrepancies in physicochemical data (e.g., boiling points) reported for structurally similar spirocyclic compounds?

Cross-reference primary sources like NIST Chemistry WebBook ( ) and validate experimental conditions (e.g., solvent, pressure). For example, ΔvapH° values for 1,4-dioxaspiro[4.5]decane were derived from data spanning 278–308 K, highlighting the need to standardize temperature ranges in measurements .

Q. What safety precautions are critical when synthesizing or handling this compound analogs?

While specific toxicity data for 1-Cbz derivatives may be limited, and recommend general precautions:

  • Use fume hoods and personal protective equipment (PPE).
  • Avoid incompatible materials (e.g., strong oxidizers) and monitor decomposition products .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound derivatives?

Factorial design ( ) allows systematic variation of parameters (temperature, solvent, catalyst loading). For example:

  • Variables : Reaction time (6–24 hrs), temperature (25–80°C).
  • Response Metrics : Yield, purity (via HPLC).
    This approach identifies interactions between variables, reducing trial-and-error experimentation .

Q. What statistical methods are appropriate for analyzing biological activity data of this compound analogs?

One-way ANOVA with post-hoc multiple comparisons (e.g., Tukey’s test) is widely used, as demonstrated in for evaluating ATP synthase inhibition. Ensure p-values are adjusted for family-wise error rates, and report effect sizes (e.g., Cohen’s d) for biological significance .

Q. How can researchers resolve contradictions in reported synthetic yields for spirocyclic compounds?

  • Step 1 : Replicate protocols using standardized reagents (e.g., Aldrich Chemical Company’s phase change data in ).
  • Step 2 : Validate intermediates via HRMS and NMR to confirm reaction progression.
  • Step 3 : Use controlled crystallization or chromatography () to isolate pure products and recalculate yields .

Q. What advanced separation technologies are suitable for purifying this compound from complex reaction mixtures?

Membrane separation () and preparative HPLC are effective. For example:

  • Membrane Pore Size : 0.2 µm for particulate removal.
  • HPLC Conditions : C18 column, acetonitrile/water gradient (70:30 to 95:5).
    These methods balance purity (>95%) and scalability for preclinical studies .

Methodological Guidance for Experimental Design

Q. Designing a kinetic study to evaluate the stability of this compound under varying pH conditions

  • Variables : pH (2–12), temperature (25–40°C).
  • Analysis : LC-MS at intervals (0, 24, 48 hrs) to track degradation products.
  • Modeling : Use Arrhenius equations to predict shelf-life (Reference for surface reactivity insights) .

Q. Validating the role of the Cbz group in modulating spirocyclic compound reactivity

  • Control Experiment : Synthesize a deprotected analog (e.g., 1,8-diazaspiro[4.5]decane).
  • Comparison Metrics : Reactivity with electrophiles (e.g., acyl chlorides), solubility (logP via shake-flask method).
  • Data Interpretation : Pair with computational studies (DFT) to model electronic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Cbz-1,8-diazaspiro[4.5]decane
Reactant of Route 2
1-Cbz-1,8-diazaspiro[4.5]decane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.